2-(1H-imidazol-4-yl)-2-methylpropanoic acid
Overview
Description
“2-(1H-imidazol-4-yl)-2-methylpropanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties . The specific physical and chemical properties of “2-(1H-imidazol-4-yl)-2-methylpropanoic acid” are not available in the resources.Scientific Research Applications
Antimicrobial Studies
A study by Dahiya (2008) revealed the synthesis of imidazole analogs, demonstrating potent antimicrobial activity against fungi such as Candida albicans and dermatophytes, as well as moderate activity against gram-negative bacteria. The study highlights the potential of these compounds in addressing pathogenic microorganisms.
Structural and Complexation Studies
Research conducted by Pařík & Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from imidazole compounds, focusing on their structural aspects and complexation stability constants. This research contributes to the understanding of the chemical properties of imidazole-based compounds.
Anti-inflammatory and Enzyme Inhibition
Nandha et al. (2018) investigated the synthesis of imidazole analogs as inhibitors of enzymes like soluble epoxide hydrolase and 5-lipoxygenase. Their findings Nandha et al. (2018) show significant anti-inflammatory activities, indicating potential therapeutic applications.
Food and Biological Samples
The study by Nemet, Varga-Defterdarović, & Turk (2006) discusses the presence and implications of methylglyoxal, a compound related to imidazole, in food and living organisms, highlighting its relevance in diabetes and neurodegenerative diseases.
Coordination Polymers and Luminescence
Jing Xu et al. (2009) explored the synthesis of novel coordination polymers using an imidazole-based ligand, demonstrating significant thermal stability and luminescence properties Jing Xu et al. (2009). This research has implications for materials science and optoelectronics.
Corrosion Inhibition
Srivastava et al. (2017) synthesized novel amino acids based on imidazole compounds as corrosion inhibitors for mild steel. Their research Srivastava et al. (2017) demonstrates the efficacy of these compounds in protecting metal surfaces.
properties
IUPAC Name |
2-(1H-imidazol-5-yl)-2-methylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(2,6(10)11)5-3-8-4-9-5/h3-4H,1-2H3,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORNKCPCLAVENK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-4-yl)-2-methylpropanoic acid | |
CAS RN |
731746-84-2 | |
Record name | 2-(1H-Imidazol-4-yl)-2-methyl-propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731746842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1H-IMIDAZOL-4-YL)-2-METHYL-PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0NP35LRC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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